molecular formula C11H16O6 B14689141 Acetic acid;2,4,6-trimethoxyphenol CAS No. 30225-90-2

Acetic acid;2,4,6-trimethoxyphenol

Cat. No.: B14689141
CAS No.: 30225-90-2
M. Wt: 244.24 g/mol
InChI Key: BKBIMROPWPCZRH-UHFFFAOYSA-N
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Description

Acetic acid;2,4,6-trimethoxyphenol is a compound that combines the properties of acetic acid and 2,4,6-trimethoxyphenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,6-trimethoxyphenol is a phenolic compound with three methoxy groups attached to the benzene ring. This combination results in a compound with unique chemical and physical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Phenolic derivatives with different functional groups.

Scientific Research Applications

Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxyphenol: Shares the same phenolic structure but lacks the acetic acid moiety.

    Acetic Acid: A simple carboxylic acid without the phenolic structure.

    2,4,6-Trimethylphenol: Similar phenolic structure but with methyl groups instead of methoxy groups.

Uniqueness

Acetic acid;2,4,6-trimethoxyphenol is unique due to the combination of the acidic and phenolic properties, which enhances its reactivity and potential applications. The presence of methoxy groups also increases its solubility in organic solvents, making it more versatile in various chemical processes.

Properties

CAS No.

30225-90-2

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

acetic acid;2,4,6-trimethoxyphenol

InChI

InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)

InChI Key

BKBIMROPWPCZRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC

Origin of Product

United States

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